
6-nitro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-nitro-3,4-dihydroquinolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a nitro group at the 6th position and a carbonyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-3,4-dihydroquinolin-2(1H)-one typically involves the nitration of 3,4-dihydroquinolin-2(1H)-one. One common method includes the use of sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures, around -5°C, to control the nitration process and prevent over-nitration. The product is then isolated by precipitation and purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-nitro-3,4-dihydroquinolin-2(1H)-one can undergo oxidation reactions to form quinoline derivatives with higher oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Quinoline derivatives with ketone or carboxylic acid groups.
Reduction: 6-amino-3,4-dihydroquinolin-2(1H)-one.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Nitro-3,4-dihydroquinolin-2(1H)-one has shown potential as a therapeutic agent. Its derivatives are being investigated for:
- Antimicrobial Activity : Research indicates that modifications of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound is also being explored for its ability to modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.
Biological Research
In biological studies, this compound serves as an enzyme inhibitor. Its interactions with specific biological targets make it valuable for:
- Enzyme Inhibition Studies : This compound can bind to active sites of enzymes, thereby inhibiting their activity and providing insights into enzyme mechanisms.
- Cellular Pathway Modulation : It is used as a probe in studies investigating cellular signaling pathways, particularly those involved in disease processes.
Industrial Applications
The industrial relevance of this compound includes its use in:
- Dyes and Pigments Production : Its stability and reactivity make it suitable for synthesizing dyes and pigments used in various applications.
- Polymer Manufacturing : The compound is utilized in the production of polymers where its unique properties can enhance material characteristics.
Data Table of Applications
Application Type | Specific Uses | Key Findings/Case Studies |
---|---|---|
Medicinal Chemistry | Antimicrobial agents | Significant activity against bacterial strains |
Anticancer agents | Induces apoptosis in cancer cells | |
Anti-inflammatory compounds | Modulates cytokine production in vitro | |
Biological Research | Enzyme inhibitors | Binds effectively to enzyme active sites |
Cellular pathway modulators | Influences signaling pathways relevant to disease | |
Industrial Applications | Dyes and pigments | Used in the synthesis of vibrant colorants |
Polymers | Enhances thermal stability of polymer matrices |
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The modifications enhanced their interaction with bacterial cell membranes, leading to increased permeability and cell death.
Case Study 2: Anticancer Properties
Research conducted on cancer cell lines revealed that specific derivatives of this compound inhibited tumor growth by inducing apoptosis. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential.
Mechanism of Action
The mechanism of action of 6-nitro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules enhances its binding affinity and specificity.
Comparison with Similar Compounds
3,4-dihydroquinolin-2(1H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-amino-3,4-dihydroquinolin-2(1H)-one: Formed by the reduction of the nitro group, with different biological and chemical properties.
6-chloro-3,4-dihydroquinolin-2(1H)-one: Contains a chloro group instead of a nitro group, leading to different reactivity and applications.
Uniqueness: 6-nitro-3,4-dihydroquinolin-2(1H)-one stands out due to its nitro group, which imparts unique reactivity and biological activity. This functional group allows for various chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.
Biological Activity
6-Nitro-3,4-dihydroquinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound possesses a unique chemical structure that contributes to its biological activity. The presence of the nitro group at the 6-position enhances its reactivity and potential for interaction with biological targets.
Antimicrobial Properties
Research has demonstrated that derivatives of 3,4-dihydroquinolin-2(1H)-one exhibit significant antimicrobial activity. For instance, modifications to the quinolinone core have resulted in compounds with enhanced efficacy against various bacterial strains. A study highlighted that certain substituted quinolinones showed potent antibacterial effects, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anti-inflammatory Effects
Compounds based on the 3,4-dihydroquinolin-2(1H)-one scaffold have been investigated for their anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study reported an IC50 value of 2.7 μM against a specific cancer cell line, indicating significant cytotoxicity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to act through:
- Enzyme Inhibition : It can inhibit key enzymes involved in cellular processes, thereby disrupting metabolic pathways essential for cell survival.
- DNA Interaction : The compound may form adducts with DNA, leading to mutagenic effects and triggering cellular stress responses .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 4-position significantly enhanced antibacterial activity, with some compounds exhibiting MIC values below 10 µg/mL .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 5 | Staphylococcus aureus |
Compound B | 8 | Escherichia coli |
Compound C | 12 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In another study focused on cancer treatment, researchers synthesized a series of quinolinone derivatives and assessed their cytotoxicity against various cancer cell lines. One derivative exhibited an IC50 value of 0.046 µM against a breast cancer cell line, showcasing its potential as a lead compound for further development .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound D | MCF-7 (Breast) | 0.046 |
Compound E | HeLa (Cervical) | 0.12 |
Compound F | A549 (Lung) | 0.09 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives?
- Methodological Answer : A key approach involves alkylation of the parent scaffold (this compound) with halogenated reagents. For example:
- Chloropropyl derivative (36) : Reaction with 1-chloro-3-iodopropane under NaH/DMF conditions yields intermediate 36, which is further functionalized with dimethylamine or pyrrolidine to introduce terminal amines .
- Reduction of nitro groups : Catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate with Raney nickel reduces the nitro group to an amine, as seen in the synthesis of 6-amino derivatives (e.g., compound 20, 98% yield) .
- Solid-phase synthesis : β-lactam intermediates are utilized for microbial culture applications, enabling controlled functionalization .
Q. How is nitro reduction achieved in the synthesis of amino-substituted dihydroquinolinones?
- Methodological Answer : Nitro reduction is critical for generating bioactive amino derivatives. Two validated protocols include:
- Catalytic hydrogenation : Stirring 6-nitro derivatives (e.g., compound 19) in ethanol with Pd/C under H₂ for 48 hours achieves full reduction (e.g., compound 25, 72.9% yield) .
- Hydrazine hydrate/Raney nickel : Refluxing nitro compounds in methanol with hydrazine and Raney nickel (20 minutes) provides rapid reduction (e.g., compound 20, 98% yield) .
Q. What characterization techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer :
- ¹H NMR : Used to confirm regiochemistry and substituent integration (e.g., δ 8.13 ppm for aromatic protons in compound 18) .
- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., compound 18: m/z 303 [M⁺]) .
- Chromatography : Flash column chromatography (e.g., NH₃/MeOH:CH₂Cl₂) purifies intermediates, ensuring >95% purity .
Advanced Research Questions
Q. How does the choice of terminal amine in the side chain influence neuronal nitric oxide synthase (nNOS) inhibition?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- 2-carbon side chains : Pyrrolidine-terminated derivatives (e.g., compound 29) show potent nNOS inhibition (IC₅₀ = 160 nM) and 180-fold selectivity over endothelial NOS (eNOS) .
- 3-carbon side chains : Dimethylamino derivatives (e.g., compound 42) exhibit reduced potency (IC₅₀ = 1.22 μM) due to conformational flexibility hindering optimal binding .
- Substituent effects : 8-Fluoro substitution (e.g., compound 31) reduces nNOS activity 6-fold (IC₅₀ = 3.36 μM vs. 0.58 μM for unsubstituted analogues), highlighting steric constraints .
Q. What methodological strategies are employed to resolve enantiomers in asymmetric synthesis of this compound derivatives?
- Methodological Answer :
- Chiral chromatography : Enantiomers (e.g., compound (S)-35) are separated using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Stereospecific alkylation : Optically pure alkylating agents (e.g., (S)-N-Boc-L-homoproline) ensure enantiomeric control during side-chain introduction .
Q. How do radical-mediated carbonylative cyclization techniques expand the structural diversity of dihydroquinolinone derivatives?
- Methodological Answer : Palladium-catalyzed radical carbonylative reactions enable:
- Perfluoroalkyl incorporation : Reacting 1,7-enynes with perfluoroalkyl iodides yields polycyclic dihydroquinolinones (e.g., Scheme 18, moderate to high yields) .
- Aromatization : Iron photoredox catalysis generates carbamoyl radicals from oxamic acids, enabling tandem cyclization and aromatization for novel scaffolds .
Properties
IUPAC Name |
6-nitro-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h2-3,5H,1,4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMSVHWAVMTBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408452 | |
Record name | 6-nitro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-16-8 | |
Record name | 3,4-Dihydro-6-nitro-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22246-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-nitro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Nitro-3,4-dihydroquinolin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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